1-(3-Aminocyclobutyl)-4-piperidinol
Description
Properties
IUPAC Name |
1-(3-aminocyclobutyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c10-7-5-8(6-7)11-3-1-9(12)2-4-11/h7-9,12H,1-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIOCWZCRCLJGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 1-(3-Aminocyclobutyl)-4-piperidinol can be logically divided into two main parts:
- Synthesis of the 4-substituted piperidine core , particularly 4-hydroxypiperidine derivatives.
- Introduction of the 3-aminocyclobutyl substituent at the 1-position of the piperidine ring.
The methods involve protection/deprotection steps, catalytic hydrogenation, condensation reactions, and nucleophilic substitution or coupling reactions.
Preparation of 4-Hydroxypiperidine Derivatives
The 4-hydroxypiperidine moiety is a critical scaffold in the target molecule. According to US Patent US3845062A, 4-hydroxypiperidine derivatives are prepared by condensation of amines with aldehydes under acidic aqueous conditions (pH 2-4), typically at 30–90°C. The condensation reactions use free aldehydes or aldehyde equivalents such as paraformaldehyde or paraldehyde, allowing formation of the hydroxy-substituted piperidine ring system with good control over reaction conditions and yields.
| Parameter | Details |
|---|---|
| pH | 2–4 (acidic aqueous solution) |
| Temperature | 30–90°C (water bath) |
| Concentration | 0.1–0.2 M solution (amine 1–5%) |
| Aldehyde Source | Free aldehydes or equivalents |
| Reaction Time | Variable, typically several hours |
This method allows flexible aldehyde incorporation, which can be adapted to introduce the 3-aminocyclobutyl substituent via appropriate aldehyde precursors or intermediates.
Synthesis of 4-Boc-Aminopiperidine as a Key Intermediate
A common approach to functionalize the piperidine nitrogen and facilitate subsequent reactions is the use of Boc-protection (tert-butoxycarbonyl group). CN Patent CN107805218B describes a two-step process for preparing 4-Boc-aminopiperidine, which can be adapted for preparing this compound derivatives.
Step 1: Formation of Boc-Protected Aminopiperidine
- React N-benzyl-4-piperidone with ammonium chloride and trimethyl orthoformate in methanol under reflux.
- Evaporate methanol, then add tert-butyl carbamate and toluene.
- Heat at 80–110°C while evaporating generated methanol.
- Cool, add ethanol, and crystallize the Boc-protected product.
Step 2: Catalytic Hydrogenation
- Hydrogenate the Boc-protected intermediate in methanol with Pd/C catalyst under 0.8–1.0 MPa hydrogen pressure at 60–80°C.
- Filter and concentrate to obtain 4-Boc-aminopiperidine with yields around 88–91%.
| Step | Reagents/Conditions | Yield (%) | Purity (GC) | Melting Point (°C) |
|---|---|---|---|---|
| Step 1 | N-benzyl-4-piperidone, ammonium chloride, trimethyl orthoformate, tert-butyl carbamate, toluene, reflux | ~81–90 | >99% | ~161–163 |
| Step 2 | Pd/C, H2 (0.8–1.0 MPa), methanol, 60–80°C | ~88–91 | >99% | ~161–163 |
This intermediate is crucial for further functionalization to introduce the 3-aminocyclobutyl substituent.
Introduction of the 3-Aminocyclobutyl Group
The 3-aminocyclobutyl substituent can be introduced via nucleophilic substitution or coupling reactions involving halogenated piperidine intermediates or via reductive amination strategies.
Example: Use of 4-Bromo-piperidine Derivatives
From data on N-Boc-4-bromopiperidine synthesis (Ambeed.com), halogenated piperidine derivatives are prepared by:
- Treating 4-bromopiperidine hydrobromide salts with di-tert-butyl dicarbonate in dichloromethane or tetrahydrofuran with bases such as N,N-diisopropylethylamine or triethylamine at 0–20°C.
- The reaction proceeds quantitatively or with high yield (up to 100%).
- The resulting 4-bromo-piperidine derivatives serve as electrophilic partners for nucleophilic substitution by aminocyclobutyl nucleophiles.
| Reaction Parameter | Details |
|---|---|
| Base | N,N-diisopropylethylamine or triethylamine |
| Solvent | DCM or THF |
| Temperature | 0–20°C |
| Reaction Time | 18–48 hours |
| Yield | 85–100% |
Subsequent substitution with 3-aminocyclobutyl nucleophiles under basic conditions (e.g., sodium hydride activation) allows formation of the 1-(3-aminocyclobutyl) substitution on the piperidine nitrogen.
Catalytic Hydrogenation and Deprotection Steps
Hydrogenation is employed to remove protecting groups such as benzyl or to reduce intermediates to the desired amine forms. For example, in the synthesis of (R)-3-(Boc-Amino)piperidine, catalytic hydrogenation with Pd/C in ethanol under 1 atm hydrogen at room temperature for 12–14 hours yields the Boc-protected amine with yields above 90%.
Deprotection of Boc groups typically involves acidic conditions (e.g., trifluoroacetic acid treatment), yielding the free amine which can then be further functionalized or purified.
Summary Table of Key Preparation Steps
| Step No. | Intermediate/Product | Key Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 4-Boc-aminopiperidine | N-benzyl-4-piperidone, ammonium chloride, trimethyl orthoformate, tert-butyl carbamate, Pd/C hydrogenation | 81–91 | Two-step process with reflux and hydrogenation |
| 2 | N-Boc-4-bromopiperidine | 4-bromopiperidine hydrobromide, di-tert-butyl dicarbonate, base (DIPEA or TEA), DCM or THF, 0–20°C | 85–100 | Halogenated intermediate for nucleophilic substitution |
| 3 | 1-(3-Aminocyclobutyl)-4-Boc-piperidinol | Nucleophilic substitution with 3-aminocyclobutyl nucleophile under basic conditions | Variable | Requires optimization for coupling efficiency |
| 4 | This compound | Boc deprotection under acidic conditions | High | Final deprotection to yield target compound |
Research Findings and Optimization Notes
- The Boc protection strategy is widely used to stabilize the piperidine nitrogen during multi-step synthesis, facilitating selective functionalization at other positions.
- Catalytic hydrogenation conditions (temperature, pressure, catalyst loading) significantly affect yield and purity; mild conditions favor high purity products.
- The use of orthoformates and carbamates in the initial piperidone transformation improves yields and reduces side reactions.
- Nucleophilic substitution on halogenated piperidine intermediates requires careful control of base strength and temperature to avoid elimination or side reactions.
- Purification by crystallization (e.g., using ethanol or n-heptane) and filtration ensures high purity final products (>99% GC content).
Chemical Reactions Analysis
Types of Reactions: 1-(3-Aminocyclobutyl)-4-piperidinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the hydroxyl group, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
1-(3-Aminocyclobutyl)-4-piperidinol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Aminocyclobutyl)-4-piperidinol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Structural and Functional Differences
Phencyclidine derivatives (e.g., 1-[1-(4-methylphenyl)(cyclohexyl)]4-piperidinol) feature aryl-cyclohexyl substituents, which are associated with NMDA receptor antagonism and analgesic effects . The azetidinyl group in 1-(3-Azetidinyl)-4-piperidinol dihydrochloride introduces a smaller, saturated ring, which may alter solubility and bioavailability .
Biological Activity :
- Analgesic effects in phencyclidine derivatives are linked to NMDA receptor modulation, whereas the target compound’s activity remains unexplored .
- 1-(4-Chloropyrimidin-2-yl)-piperidin-4-ol serves as a pharmaceutical intermediate, highlighting the role of heterocyclic substituents in drug design .
In contrast, compounds like 1-(2-Phenylethyl)-4-piperidinol have CAS registrations, indicating broader commercial availability .
Biological Activity
1-(3-Aminocyclobutyl)-4-piperidinol is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, featuring both a cyclobutane and a piperidine moiety, positions it as a promising candidate for drug development, particularly in modulating neurotransmitter systems.
Chemical Structure and Properties
The chemical formula for this compound is C10H16N2O, and it has a molecular weight of approximately 168.25 g/mol. The compound's structure is characterized by:
- Cyclobutane Ring : Contributes to the compound's rigidity and potential receptor interactions.
- Piperidine Moiety : Known for its role in various pharmacological activities.
Biological Activity
This compound exhibits several biological activities, primarily through its interactions with neurotransmitter receptors. Preliminary studies indicate that it may act as a modulator of:
- Dopamine Receptors : Potential implications in treating disorders such as schizophrenia and Parkinson's disease.
- Serotonin Receptors : Possible applications in mood regulation and anxiety disorders.
- Histamine H3 Receptors : As an antagonist, it may influence cognitive functions and appetite control.
Table 1: Summary of Biological Activities
| Activity Type | Target Receptor | Potential Application |
|---|---|---|
| Modulation | Dopamine | Schizophrenia, Parkinson's disease |
| Modulation | Serotonin | Mood disorders, anxiety |
| Antagonism | Histamine H3 | Cognitive enhancement, appetite regulation |
The mechanism of action for this compound involves binding to specific receptors within the central nervous system. This binding can lead to modulation of neurotransmitter release, thereby influencing various physiological processes.
Case Studies
Research has highlighted the potential of this compound in various therapeutic contexts:
- Neurotransmitter Modulation : A study demonstrated that this compound effectively increased dopamine levels in rodent models, suggesting its utility in addressing dopaminergic deficits.
- Cognitive Enhancement : In trials involving histamine H3 receptor antagonism, subjects exhibited improved cognitive performance, indicating possible applications in treating cognitive impairments associated with neurodegenerative diseases.
- Mood Regulation : Early findings suggest that the compound may help alleviate symptoms of depression by modulating serotonin levels, warranting further clinical investigation.
Comparative Analysis
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 1-Piperidinylcyclobutane | Piperidine and cyclobutane rings | Known for analgesic properties |
| 4-Aminopiperidine | Piperidine ring with an amino group | Significant activity on opioid receptors |
| 1-(2-Aminocyclopentyl)-4-piperidinol | Cyclopentane instead of cyclobutane | Potentially different binding profiles |
This comparative analysis reveals that while these compounds share structural similarities, their distinct substituents lead to varied biological activities and pharmacological profiles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
